Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-
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Overview
Description
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- is a complex organic compound with significant applications in various fields. This compound is known for its intricate structure and potential use as an intermediate in the synthesis of antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves multiple steps. One common method includes the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, followed by hydrogenation and subsequent functional group transformations . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Ammonia (NH3), amines, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of vital biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, hexahydro-5-hydroxy-, 1,1-dimethylethyl ester
- Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 5-aminohexahydro-, 1,1-dimethylethyl ester
Uniqueness
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of antiviral agents further highlights its importance in medicinal chemistry .
Properties
CAS No. |
926276-15-5 |
---|---|
Molecular Formula |
C26H38N2O5 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,6aR)-2-[(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-25(2,3)21(27-24(31)32-16-17-11-8-7-9-12-17)22(29)28-15-18-13-10-14-19(18)20(28)23(30)33-26(4,5)6/h7-9,11-12,18-21H,10,13-16H2,1-6H3,(H,27,31)/t18-,19-,20-,21+/m0/s1 |
InChI Key |
USQVBMNAOAEUDE-XSDIEEQYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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